Pseudoconhydrine hydrochloride

Description

Overview of Piperidine (B6355638) Alkaloids in Chemical and Biological Research

Piperidine alkaloids represent a significant class of naturally occurring compounds characterized by a six-membered heterocyclic ring containing a nitrogen atom. wikipedia.org This structural motif is found in numerous natural alkaloids, including those with notable biological activities. wikipedia.org In the realm of drug discovery and development, the piperidine nucleus is of considerable interest due to its presence in a wide array of pharmacologically active molecules. nih.govresearchgate.net The versatility of the piperidine scaffold allows for the introduction of various functional groups at different positions on the ring, leading to a diverse range of chemical structures and biological functions. nih.govresearchgate.net

Researchers have extensively explored piperidine derivatives for their potential therapeutic applications, which span a broad spectrum of activities. researchgate.net These include, but are not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.net The ability of the piperidine ring to be incorporated into more complex molecular architectures makes it a valuable building block in the synthesis of new therapeutic agents. researchgate.netau.dk The ongoing investigation into piperidine alkaloids continues to unveil new compounds with unique biological profiles, underscoring their importance in medicinal chemistry and chemical biology. researchgate.netau.dk

Classification and Core Chemical Structure of Pseudoconhydrine (B1209237) Hydrochloride

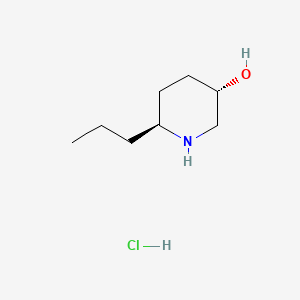

Pseudoconhydrine hydrochloride is a piperidine derivative, specifically a hydrochloride salt of the alkaloid pseudoconhydrine. epharmacognosy.comdrugfuture.com The core structure features a piperidine ring substituted with a propyl group and a hydroxyl group.

Identity as a Hydrochloride Salt of a Piperidine Derivative

This compound is the salt formed from the reaction of the basic piperidine alkaloid, pseudoconhydrine, with hydrochloric acid. epharmacognosy.comdrugfuture.com This conversion to a hydrochloride salt is a common practice in pharmaceutical chemistry to enhance the solubility and stability of alkaloidal compounds. drugbank.comontosight.ai The chemical formula for pseudoconhydrine is C8H17NO, and its hydrochloride salt is C8H17NO·HCl. drugfuture.com The formation of the salt involves the protonation of the nitrogen atom in the piperidine ring.

Stereochemical Configuration and Isomeric Forms

Pseudoconhydrine possesses two stereocenters, leading to the possibility of multiple stereoisomers. The specific stereochemistry of naturally occurring pseudoconhydrine has been a subject of study. The IUPAC name for one of the stereoisomers is (3S,6S)-6-propylpiperidin-3-ol. nih.gov

Several isomers of pseudoconhydrine have been identified and synthesized, including:

(+)-Pseudoconhydrine: This is one of the enantiomers of pseudoconhydrine. idexlab.com

(-)-Pseudoconhydrine: The other enantiomer of pseudoconhydrine.

(3R,6R)-pseudoconhydrine: A specific diastereomer of pseudoconhydrine. researchgate.net

(3R,6S)-epi-pseudoconhydrine: An epimer of pseudoconhydrine, differing in the stereochemical configuration at one of the two chiral centers. researchgate.net

The synthesis and characterization of these various isomers are crucial for understanding their distinct chemical and biological properties. researchgate.netresearchgate.net For instance, the total synthesis of (+)-pseudoconhydrine hydrochloride has been achieved, and its structure was confirmed by X-ray analysis. researchgate.netresearchgate.net

Historical Context and Significance in Natural Product Chemistry

The history of natural products chemistry is deeply rooted in the study of traditional medicine and the isolation of active compounds from natural sources. hebmu.edu.cn Alkaloids, in particular, have played a pivotal role in this field. The study of piperidine alkaloids from plants like poison hemlock (Conium maculatum) has historical significance, with coniine being the first alkaloid to have its chemical structure determined and to be chemically synthesized in the late 19th century. researchgate.netmdpi.comwikipedia.org

Pseudoconhydrine was first isolated from poison hemlock (Conium maculatum) by Merck. mdpi.comnih.gov It is typically found as a minor alkaloid in this plant, although some strains contain it as a major component. mdpi.comnih.gov The determination of its structure and stereochemistry has been a subject of chemical investigation over the years. drugfuture.com The study of such natural products has contributed significantly to the development of synthetic methodologies and our understanding of biosynthesis. researchgate.netmdpi.com

Current Academic Research Foci on this compound

Current research on pseudoconhydrine and its derivatives primarily focuses on stereoselective synthesis and the development of novel synthetic methodologies. The complex stereochemistry of pseudoconhydrine presents a challenge to synthetic chemists, driving the innovation of new strategies to control the spatial arrangement of atoms in the molecule.

Key areas of contemporary research include:

Total Synthesis: Researchers are actively developing and refining total synthesis routes to pseudoconhydrine and its various stereoisomers. idexlab.comresearchgate.netresearchgate.net These efforts often aim for efficiency, stereoselectivity, and the use of novel chemical reactions. researchgate.net For example, diastereoselective total syntheses of (3R,6S)-epi-pseudoconhydrine and (3R,6R)-pseudoconhydrine have been reported. researchgate.net

Methodology Development: The synthesis of pseudoconhydrine serves as a platform for developing and showcasing new synthetic methods. This includes the application of techniques like ring-closing metathesis and asymmetric allylation. idexlab.comresearchgate.net

Stereochemical Studies: The precise determination and control of the stereochemistry of pseudoconhydrine and its isomers remain an important research focus. researchgate.net This is crucial as different stereoisomers can exhibit distinct biological activities. The synthesis of all four possible stereoisomers of a 2,5-disubstituted piperidine, including (+)-pseudoconhydrine, has been a significant achievement. researchgate.net

Interactive Data Tables

Table 1: Chemical Properties of Pseudoconhydrine and its Hydrochloride Salt

| Property | Pseudoconhydrine | This compound |

| Molecular Formula | C8H17NO drugfuture.comnih.gov | C8H17NO.HCl epharmacognosy.comdrugfuture.com |

| Molecular Weight | 143.23 g/mol drugfuture.comnih.gov | 179.69 g/mol drugfuture.com |

| Melting Point | 106°C epharmacognosy.comdrugfuture.com | 213°C epharmacognosy.comdrugfuture.com |

| Boiling Point | 236°C drugfuture.com | Not applicable |

| Solubility | Soluble in water and most organic solvents. drugfuture.com | Freely soluble in water, sparingly soluble in alcohol and acetone. drugfuture.com |

Structure

3D Structure of Parent

Properties

CAS No. |

99545-16-1 |

|---|---|

Molecular Formula |

C8H18ClNO |

Molecular Weight |

179.69 g/mol |

IUPAC Name |

(3S,6S)-6-propylpiperidin-3-ol;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-3-7-4-5-8(10)6-9-7;/h7-10H,2-6H2,1H3;1H/t7-,8-;/m0./s1 |

InChI Key |

XTHXKHDDHDEPJV-WSZWBAFRSA-N |

Isomeric SMILES |

CCC[C@H]1CC[C@@H](CN1)O.Cl |

Canonical SMILES |

CCCC1CCC(CN1)O.Cl |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Isolation Methodologies

Phytochemical Sourcing of Pseudoconhydrine (B1209237) Alkaloids

Pseudoconhydrine is a well-documented constituent of Conium maculatum, commonly known as poison hemlock. mdpi.com This toxic biennial herb, belonging to the Apiaceae family, is native to Europe and North Africa but has naturalized in other regions, including North and South America and Asia. nih.gov All parts of the Conium maculatum plant are considered poisonous due to the presence of a suite of piperidine (B6355638) alkaloids, including pseudoconhydrine. nih.govspringernature.com The concentration and relative abundance of these alkaloids can vary depending on the plant's age, geographical location, and environmental conditions. mdpi.com

Interactive Table: Major Alkaloids Co-occurring with Pseudoconhydrine in Conium maculatum

| Alkaloid Name | Chemical Formula | Molar Mass ( g/mol ) |

| Coniine | C₈H₁₇N | 127.23 |

| N-Methylconiine | C₉H₁₉N | 141.25 |

| γ-Coniceine | C₈H₁₅N | 125.21 |

| Conhydrine (B1201746) | C₈H₁₇NO | 143.23 |

| Conhydrinone (B1619923) | C₈H₁₅NO | 141.21 |

| N-Methylpseudoconhydrine | C₉H₁₉NO | 157.25 |

While Conium maculatum is the primary and well-established botanical source of pseudoconhydrine, the user's outline mentions Datura stramonium (jimsonweed) as another potential source. However, a thorough review of phytochemical literature indicates that Datura stramonium is characterized by the presence of tropane (B1204802) alkaloids, such as atropine, hyoscyamine, and scopolamine. mdpi.comsci-hub.stcabidigitallibrary.orgubc.canih.gov There is limited and not recent evidence to suggest the presence of piperidine alkaloids like pseudoconhydrine in Datura stramonium. ekb.egsemanticscholar.orgisca.me A 1925 study investigated the alkaloid content of both Conium maculatum and Datura stramonium from British Columbia, though its specific findings on this matter are not readily accessible in contemporary databases. semanticscholar.org Therefore, Conium maculatum remains the only confirmed significant natural source of pseudoconhydrine based on available scientific data. One study abstract did mention piperidine alkaloids in the context of Datura stramonium, but the primary focus remained on tropane alkaloids. ekb.eg

Advanced Extraction and Purification Techniques for Research Applications

The isolation of pseudoconhydrine from plant material for research purposes involves initial extraction followed by purification to separate it from other alkaloids and plant constituents.

The initial step in isolating pseudoconhydrine involves the extraction of total alkaloids from the plant material, typically dried and powdered Conium maculatum. Classical methods for alkaloid extraction are based on their basic nature and their solubility in organic solvents when in the free base form, and in aqueous solutions when as salts. plantsjournal.comubc.ca

A common procedure involves the following steps:

The powdered plant material is moistened and treated with an alkali, such as lime (calcium hydroxide), to liberate the free alkaloid bases from their salt forms within the plant tissues. plantsjournal.com

The alkalized material is then extracted with a suitable organic solvent, like chloroform (B151607) or ether, in which the free alkaloid bases are soluble. plantsjournal.com This can be performed using a Soxhlet apparatus for continuous extraction. nih.govmdpi.com

The organic extract, containing the crude mixture of alkaloids, is then treated with an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid). plantsjournal.com This converts the alkaloid bases into their corresponding salts, which are soluble in the aqueous phase.

The aqueous layer is separated, and the alkaloids are precipitated by making the solution alkaline again with a base like ammonia. juniperpublishers.com The precipitated alkaloids can then be recovered by filtration or by extraction into a fresh portion of an organic solvent. juniperpublishers.com

Following the initial extraction of the crude alkaloid mixture, advanced chromatographic techniques are employed in research settings to separate and purify individual alkaloids like pseudoconhydrine.

Thin Layer Chromatography (TLC): TLC is often used for the initial qualitative analysis of the alkaloid extract to identify the different components present. nih.govmdpi.com It can also be used on a preparative scale to separate small quantities of compounds. amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile alkaloids like those found in Conium maculatum. The compounds are separated based on their boiling points and polarity in the gas chromatograph, and then identified by their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for the separation, quantification, and purification of alkaloids. isca.me Reversed-phase HPLC with a C18 column is commonly used. For compounds that lack a strong UV chromophore, pre-column derivatization can be employed to enhance detection. Preparative HPLC can be used to isolate pure compounds in larger quantities for further research.

Capillary Electrophoresis (CE): CE offers high separation efficiency and is a valuable technique for the analysis of alkaloids. nih.gov This method separates compounds based on their electrophoretic mobility in a capillary tube. Different modes of CE, such as non-aqueous capillary electrophoresis (NACE), can be particularly useful for separating hydrophobic compounds. nih.govsci-hub.st

Interactive Table: Chromatographic Techniques for Pseudoconhydrine Purification

| Technique | Principle of Separation | Application in Pseudoconhydrine Research |

| Thin Layer Chromatography (TLC) | Adsorption/Partition on a solid phase | Qualitative analysis and small-scale separation. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Partition between a gaseous mobile phase and a liquid or solid stationary phase | Separation and structural identification of volatile alkaloids. |

| High-Performance Liquid Chromatography (HPLC) | Partition between a liquid mobile phase and a solid stationary phase | High-resolution separation, quantification, and preparative purification. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field | High-efficiency separation and analysis of charged species. |

Biosynthetic Pathways and Mechanistic Enzymology

Postulated Biosynthetic Route to Hemlock Alkaloids

The currently accepted biosynthetic route to hemlock alkaloids, including the precursor to pseudoconhydrine (B1209237), is a departure from earlier theories that suggested a derivation from the amino acid lysine (B10760008). nih.govmdpi.comnih.govacs.org Extensive research and labeling studies have instead confirmed a polyketide-based origin. nih.govresearchgate.netnih.govresearchgate.net

The carbon backbone of hemlock alkaloids is assembled via the polyketide pathway. nih.govresearchgate.net This process involves the sequential condensation of small carboxylic acid units, a common strategy in natural product biosynthesis. Initial hypotheses, based on labeling experiments, suggested a tetraketide backbone formed from one acetyl-CoA and three malonyl-CoA units. nih.govnih.gov However, more recent enzymatic studies have refined this model. A novel Type III polyketide synthase (PKS), identified as Conium polyketide synthase 5 (CPKS5), has been shown to be responsible for initiating the synthesis. researchgate.netnih.govscienceopen.comvtt.fi This enzyme catalyzes the synthesis of the C8 carbon backbone that is fundamental to pseudoconhydrine.

The biosynthesis commences with the formation of the carbon chain from specific precursor units. nih.govnih.govresearchgate.net In vitro enzymatic assays have demonstrated that CPKS5 kinetically favors butyryl-CoA as the starter unit. nih.govscienceopen.comvtt.fi This starter molecule is elongated by the addition of two malonyl-CoA units. nih.govnih.govacs.orgresearchgate.netnih.govresearchgate.netnih.govscienceopen.comvtt.fi Acetate (B1210297) serves as a fundamental building block, as it can be converted into acetyl-CoA, which is then used to form both butyryl-CoA and malonyl-CoA. nih.govwikipedia.org The condensation of one butyryl-CoA molecule with two malonyl-CoA molecules yields a triketide product that serves as the linear precursor to the piperidine (B6355638) ring. researchgate.net

Table 1: Precursor Units in Hemlock Alkaloid Biosynthesis

| Precursor | Role | Resulting Intermediate |

|---|---|---|

| Butyryl-CoA | Starter Unit | Initiates polyketide chain |

| Malonyl-CoA | Extender Units | Adds two 2-carbon units |

Following the creation of the carbon skeleton by PKS, the next crucial step is the incorporation of a nitrogen atom, which is essential for the formation of the alkaloid's heterocyclic ring. This is achieved through a transamination reaction. nih.govnih.govacs.orgnih.govresearchgate.net The polyketide product from the PKS reaction is first hypothetically reduced by a polyketide reductase to form 5-keto-octanal. researchgate.netnih.gov This keto-aldehyde then serves as the substrate for the enzyme L-alanine:5-keto-octanal aminotransferase (AAT). nih.govwikipedia.orgnih.gov This enzyme facilitates the transfer of an amino group from the amino acid L-alanine to the 5-keto-octanal, yielding 5-oxooctylamine and pyruvate. wikipedia.orgnih.gov The reaction is unidirectional. nih.gov

Once the amino group is in place, the molecule undergoes a spontaneous, non-enzymatic cyclization. nih.govresearchgate.netnih.govresearchgate.netnih.gov The amine group of 5-oxooctylamine attacks the carbonyl carbon, leading to an intramolecular condensation and dehydration. This process forms a cyclic Schiff base, or iminium ion, known as γ-coniceine. wikipedia.org γ-coniceine is the first piperidine alkaloid formed in the pathway and acts as a central precursor to coniine, pseudoconhydrine, and other related alkaloids. nih.govmdpi.comresearchgate.netwikipedia.org

The conversion of the intermediate γ-coniceine to the various hemlock alkaloids involves enzymatic modifications. The most well-characterized of these is the reduction of γ-coniceine to coniine, which is catalyzed by an NADPH-dependent γ-coniceine reductase. nih.govnih.govresearchgate.netnih.gov

The biosynthesis of pseudoconhydrine from γ-coniceine involves a different modification. Pseudoconhydrine is an isomer of conhydrine (B1201746), characterized by a hydroxyl group at the C-5 position of the piperidine ring. nih.govmdpi.com It has been theorized that the pathway to pseudoconhydrine involves an intermediate, 5-hydroxy-γ-coniceine. nih.gov This suggests that γ-coniceine first undergoes a hydroxylation reaction, followed by the reduction of the imine bond to yield the final pseudoconhydrine structure.

Radiolabeling and Isotopic Tracer Studies in Biosynthetic Elucidation

The elucidation of the hemlock alkaloid biosynthetic pathway has heavily relied on radiolabeling and isotopic tracer experiments. researchgate.netnih.govscienceopen.comvtt.fi These techniques involve feeding plants with precursors containing radioactive (e.g., ¹⁴C) or stable isotopes and then tracking the incorporation of these labels into the final natural products.

Early studies using this methodology were crucial in disproving the hypothesis that lysine was the primary precursor. When ¹⁴C-labeled L-lysine was fed to poison hemlock (Conium maculatum), it resulted in negligible radioactivity in the isolated alkaloids. nih.govmdpi.com Conversely, experiments demonstrated the incorporation of labeled acetate, which provided the first evidence for the polyketide pathway. nih.gov Further studies showed that compounds like [¹⁴C]-Δ¹-piperideine and [2-¹⁴C]-propionate could be incorporated into γ-coniceine, helping to piece together the complex sequence of reactions. nih.gov These tracer studies were fundamental in identifying the key building blocks and intermediates, paving the way for the later isolation and characterization of the specific enzymes involved, such as the aminotransferase and reductase. nih.gov

Table 2: Key Compounds in Pseudoconhydrine Biosynthesis

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| Butyryl-CoA | C₂₅H₄₂N₇O₁₇P₃S | Starter unit for polyketide synthesis |

| Malonyl-CoA | C₂₄H₃₈N₇O₁₉P₃S | Extender units in polyketide synthesis |

| Acetate | C₂H₃O₂⁻ | Precursor to Butyryl-CoA and Malonyl-CoA |

| L-alanine | C₃H₇NO₂ | Nitrogen donor via transamination |

| 5-keto-octanal | C₈H₁₄O₂ | Product of PKS and reductase; substrate for AAT |

| γ-coniceine | C₈H₁₅N | First cyclic intermediate; precursor to other alkaloids |

| 5-hydroxy-γ-coniceine | C₈H₁₅NO | Postulated intermediate in pseudoconhydrine synthesis |

| Coniine | C₈H₁₇N | A major hemlock alkaloid |

| Conhydrine | C₈H₁₇NO | Isomer of pseudoconhydrine |

| Pseudoconhydrine | C₈H₁₇NO | Final product of a specific branch of the pathway |

Comparative Biosynthesis of Related Piperidine Alkaloids (e.g., coniine, conhydrine, pseudoconhydrine interconversions)

The biosynthesis of pseudoconhydrine in poison hemlock (Conium maculatum) is intricately linked with that of other piperidine alkaloids, most notably coniine and conhydrine. These compounds share a common biosynthetic origin that diverges at key enzymatic steps to produce the various related alkaloids found in the plant. The central precursor for this family of alkaloids is γ-coniceine, which is formed through a polyketide-derived pathway. nih.govresearchgate.netresearchgate.net

The process begins with the formation of a carbon backbone from one butyryl-CoA and two malonyl-CoA units, a reaction catalyzed by a polyketide synthase. researchgate.net Subsequent transamination, which incorporates a nitrogen atom from L-alanine, and a non-enzymatic cyclization and dehydration step, leads to the formation of γ-coniceine. nih.govwikipedia.org This intermediate stands at a critical metabolic crossroads, from which the pathways to coniine, conhydrine, and pseudoconhydrine diverge.

The conversion of γ-coniceine to the more widely known alkaloid, coniine, is accomplished through a reduction reaction facilitated by an NADPH-dependent γ-coniceine reductase (CR). nih.govnih.gov There is evidence of a rapid, catalytically driven interconversion between coniine and γ-coniceine, indicating a dynamic equilibrium between these two compounds within the plant's tissues. nih.gov

Pseudoconhydrine, an isomer of conhydrine featuring a hydroxyl group at the C-5 position, also originates from γ-coniceine. nih.govresearchgate.net While the precise enzymatic mechanism for the hydroxylation of the piperidine ring to form pseudoconhydrine has not been fully elucidated, it is theorized that an intermediate such as 5-hydroxy-γ-coniceine may be involved in this transformation. nih.gov Similarly, conhydrinone (B1619923) is another alkaloid known to be derived biosynthetically from γ-coniceine. nih.govresearchgate.net

Further enzymatic modifications create additional diversity among these alkaloids. A key enzyme, S-adenosyl-L-methionine:coniine methyltransferase (CSAM), is responsible for the N-methylation of these compounds. researchgate.netmdpi.com Detailed research into the substrate specificity of CSAM reveals significant differences in its activity with various piperidine alkaloids. This enzyme demonstrates the highest affinity for pseudoconhydrine, followed by coniine, and exhibits the poorest activity with conhydrine. researchgate.netmdpi.com This differential activity highlights a key control point in the metabolic pathway that influences the relative abundance of the N-methylated forms of these alkaloids.

| Alkaloid | Immediate Precursor | Key Enzymatic Step | Primary Product(s) |

|---|---|---|---|

| γ-Coniceine | 5-Keto-octanal derivative | Non-enzymatic cyclization | Coniine, Pseudoconhydrine, Conhydrinone |

| Coniine | γ-Coniceine | Reduction (γ-coniceine reductase) | N-Methylconiine |

| Pseudoconhydrine | γ-Coniceine | Hydroxylation (enzyme not fully characterized) | N-Methylpseudoconhydrine |

| Conhydrine | γ-Coniceine | Hydroxylation (enzyme not fully characterized) | N-Methylconhydrine |

| Substrate | Relative Enzyme Activity | Product |

|---|---|---|

| Pseudoconhydrine | High | N-Methylpseudoconhydrine |

| Coniine | Moderate | N-Methylconiine |

| Conhydrine | Low | N-Methylconhydrine |

Chemical Synthesis and Advanced Synthetic Methodologies

Total Synthesis Strategies for Pseudoconhydrine (B1209237) and its Stereoisomers

The construction of the specific stereochemistry of pseudoconhydrine and its isomers is a central theme in its total synthesis. Methodologies have been developed to control the relative and absolute stereochemistry of the two stereocenters at the C2 and C5 positions of the piperidine (B6355638) ring.

Diastereoselective synthesis aims to selectively produce one diastereomer over others. A notable approach for the synthesis of (3R,6R)-pseudoconhydrine involves a highly diastereoselective route starting from the readily available chiral building block, (S)-epichlorohydrin. ru.nl This strategy allows for the controlled formation of the desired stereoisomer.

A key diastereoselective total synthesis of (3R,6R)-pseudoconhydrine has been developed, which also yields its epimer, (3R,6S)-epi-pseudoconhydrine. ru.nl The stereochemical outcome of the final hydrogenation step in this synthesis is influenced by the steric bulk of protecting groups on the intermediate. ru.nl

| Starting Material | Key Steps | Diastereoselectivity | Overall Yield | Reference |

| (S)-Epichlorohydrin | α-Aminobutyrolactone ring opening, Grignard reaction, cascade debenzylation-reductive aminative cyclization | High for epi-pseudoconhydrine | 84.6% for pseudoconhydrine HCl salt | ru.nl |

This table summarizes a key diastereoselective total synthesis approach to pseudoconhydrine.

Enantioselective and asymmetric syntheses are crucial for obtaining specific enantiomers of pseudoconhydrine. These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity.

One asymmetric synthesis of congeners of pseudoconhydrine utilizes the regioselective ring-opening of (2R)-aziridine-2-carboxylate as a key step. researchgate.net This approach provides a pathway to enantiomerically enriched piperidine alkaloids. Another strategy involves the asymmetric synthesis of 2-substituted piperidines, which has been successfully applied to the synthesis of (+)-pseudoconhydrine. ntu.edu.sgnih.gov

| Precursor/Method | Key Features | Enantiomeric Excess (ee) | Reference |

| (2R)-Aziridine-2-carboxylate | Regioselective aziridine (B145994) ring opening | Not specified | researchgate.net |

| Asymmetric synthesis of 2-substituted piperidines | Utilizes chiral auxiliaries or catalysts | High (specific values not detailed in abstract) | ntu.edu.sgnih.gov |

This table highlights different enantioselective and asymmetric routes towards the synthesis of pseudoconhydrine.

The chiral pool provides access to enantiomerically pure starting materials derived from natural sources. Several natural products have been utilized for the synthesis of pseudoconhydrine.

(S)-Epichlorohydrin: As mentioned in the diastereoselective synthesis, (S)-epichlorohydrin serves as a versatile chiral starting material. ru.nl Its epoxide functionality allows for stereospecific ring-opening reactions, setting the stereochemistry for the subsequent cyclization to form the piperidine ring.

L-Proline: L-proline, a readily available amino acid, has been employed as a chiral precursor for the synthesis of pseudoconhydrine. The inherent chirality of L-proline is transferred through a series of reactions to establish the stereocenters in the target molecule. google.comprepchem.com

(S)-Glutamic Acid: Similar to L-proline, (S)-glutamic acid is another valuable chiral pool starting material. google.comresearcher.life Its dicarboxylic acid functionality provides handles for various transformations to construct the piperidine skeleton with the desired stereochemistry.

Butane-1,4-diol: While the direct synthesis of pseudoconhydrine from butane-1,4-diol is not extensively documented in readily available literature, its derivatives are potential precursors for piperidine synthesis. Chiral butane-1,4-diol derivatives can, in principle, be transformed into key intermediates for the construction of substituted piperidines.

Key Chemical Transformations and Reaction Mechanisms Employed

The synthesis of pseudoconhydrine relies on several key chemical reactions to build and functionalize the piperidine ring. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and controlling stereoselectivity.

The ring-opening of an α-aminobutyrolactone intermediate is a pivotal step in a prominent synthetic route to pseudoconhydrine. ru.nl In this strategy, the lactone is opened by a nucleophile, such as N,O-dimethylhydroxylamine. This reaction transforms the cyclic ester into a linear amino acid derivative, which is then poised for further elaboration. ru.nl

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the lactone, leading to the cleavage of the ester bond. This reaction effectively unmasks a carboxylic acid derivative and an amino alcohol functionality, which are essential for the subsequent construction of the piperidine ring.

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. In the synthesis of pseudoconhydrine, a Grignard reaction is employed to introduce the propyl group at the C2 position of the piperidine precursor. ru.nl The reaction typically involves the addition of a propylmagnesium halide to an electrophilic carbon, such as the carbonyl group of a Weinreb amide derived from the α-aminobutyrolactone ring-opening. ru.nl

An exploration of advanced synthetic methodologies is crucial for the efficient and stereocontrolled construction of complex natural products like pseudoconhydrine. This article details several sophisticated strategies employed in the synthesis of the piperidine core and its functionalization, reflecting the evolution of modern organic chemistry.

3 Cascade Reactions for Ring Closure and Derivatization

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for building molecular complexity in a single synthetic operation, thereby enhancing efficiency by reducing the number of separate reactions, purifications, and solvent usage. 20.210.105nih.govrsc.org These processes involve a sequence of intramolecular transformations where the product of the first reaction becomes the substrate for the next. researchgate.net In the context of piperidine alkaloid synthesis, cascade reactions can be ingeniously designed to form the core heterocyclic structure and introduce required stereocenters in a controlled manner.

A notable example is the intramolecular hydroamination/cyclization cascade of alkynes. This reaction proceeds through an acid-mediated functionalization of the alkyne, leading to the formation of an enamine, which then generates an iminium ion. A subsequent reduction step results in the formation of the piperidine ring. nih.gov Another sophisticated approach involves a nucleophilic cascade, where a key step, such as a conjugate addition, initiates a series of ring-forming events. 20.210.105 For instance, the conjugate addition of a ketone enolate to an acetylenic ketone can form a cyclohexane (B81311) ring, which is followed by a 6π-electrocyclization of the resulting dienone to generate a pyran ring, demonstrating how cascades can rapidly assemble polycyclic systems. 20.210.105 These strategies highlight the elegance and efficiency of cascade reactions in constructing complex molecular architectures from relatively simple starting materials.

4 Hydrogenation and Reductive Amination Protocols

Reductive amination is a cornerstone in amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. youtube.com This method is highly versatile for creating primary, secondary, and tertiary amines. youtube.com In the synthesis of piperidine alkaloids, intramolecular reductive amination is a key strategy for cyclization.

The process can be carried out in one pot, where the carbonyl compound and the amine are mixed, often under slightly acidic conditions (pH ~5) to catalyze imine formation, followed by the addition of a reducing agent. youtube.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂/Pd). youtube.com

Transfer hydrogenation represents a significant advancement in this area, offering a safer and often more efficient alternative to using high-pressure hydrogen gas. rsc.orgnih.gov In this method, a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or isopropanol, is used in the presence of a metal catalyst (e.g., Iridium or Ruthenium complexes). nih.govorganic-chemistry.org This approach has been successfully applied to the reductive amination of a wide range of ketones and aldehydes with various amines, often proceeding faster in aqueous media than in organic solvents. nih.gov The efficiency of these protocols makes them highly valuable for constructing the piperidine core of alkaloids like pseudoconhydrine. ntu.edu.sg

5 Intramolecular Cyclization Reactions

Intramolecular cyclization is a fundamental approach for the synthesis of heterocyclic rings, including the piperidine core. Among the various methods, amidomercuration and aza-Michael reactions are particularly noteworthy.

Amidomercuration: This reaction involves the intramolecular attack of an amide or carbamate (B1207046) nitrogen onto an alkene activated by a mercury(II) salt. The resulting organomercurial intermediate is then demercurated, typically by reduction with sodium borohydride, to yield the cyclized product. This method has been effectively used to prepare trans-2,6-dialkylpiperidines. For example, the intramolecular amidomercuration of N-methoxycarbonyl-6-aminohept-1-ene, followed by reductive demercuration, yields the piperidine ring system. rsc.org

Aza-Michael Reaction: The intramolecular aza-Michael reaction (IMAMR) is a powerful and straightforward method for constructing N-heterocycles. nih.gov It involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound tethered to the same molecule. rsc.orgresearchgate.net This reaction can be catalyzed by bases or organocatalysts to achieve high levels of stereocontrol. nih.gov For example, using a quinoline (B57606) organocatalyst with trifluoroacetic acid as a co-catalyst can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines in good yields. nih.govrsc.orgnih.gov The stereochemical outcome of the cyclization is a key consideration in these syntheses. rsc.org

| Cyclization Method | Key Features | Application Example |

| Intramolecular Amidomercuration | Uses Hg(II) salts to activate an alkene for nucleophilic attack by a tethered nitrogen atom. Typically yields trans products. | Synthesis of trans-2,6-dialkylpiperidines from N-alkoxycarbonyl aminoalkenes. rsc.org |

| Intramolecular Aza-Michael Reaction | Involves the conjugate addition of a tethered amine to an α,β-unsaturated system. Can be rendered highly enantioselective using organocatalysis. | Enantioselective synthesis of 2,5- and 2,6-disubstituted piperidines using chiral amine catalysts. nih.govrsc.org |

6 Ring-Closing Metathesis (RCM) for Piperidine Core Formation

Ring-closing metathesis (RCM) has emerged as a highly effective and versatile tool in organic synthesis for the construction of cyclic compounds, including the unsaturated piperidine precursors of alkaloids. wikipedia.org The reaction utilizes transition metal catalysts, most notably those based on Ruthenium (e.g., Grubbs catalysts) and Molybdenum, to facilitate the intramolecular coupling of two terminal alkene functionalities within a single molecule, releasing ethylene (B1197577) as the only major byproduct. wikipedia.orgorganic-chemistry.org

This methodology is valued for its high functional group tolerance and its ability to form a wide range of ring sizes, from five-membered rings up to large macrocycles. wikipedia.orgorganic-chemistry.org In the context of piperidine synthesis, a diene substrate containing a nitrogen atom in the tether is subjected to an RCM catalyst. nih.gov The first-generation Grubbs catalyst (G-I) and the more active second-generation catalysts (G-II, HG-II), which feature N-heterocyclic carbene (NHC) ligands, are commonly employed. nih.govbeilstein-journals.org The reaction typically proceeds through a metallacyclobutane intermediate. wikipedia.org The choice of catalyst, solvent, and reaction temperature can be optimized to improve yields and suppress side reactions like olefin isomerization. beilstein-journals.orgnih.gov The resulting unsaturated piperidine (a tetrahydropyridine) can then be hydrogenated to afford the saturated piperidine core. nih.gov

| Catalyst Generation | Key Ligand Feature | Common Application |

| Grubbs 1st Gen (G-I) | Phosphine (B1218219) ligands | General RCM for less challenging substrates. nih.gov |

| Grubbs 2nd Gen (G-II) | N-Heterocyclic Carbene (NHC) | Higher activity, suitable for more sterically hindered or electron-deficient olefins. nih.gov |

| Hoveyda-Grubbs (HG-II) | Chelating isopropoxystyrene ligand | Increased stability and allows for catalyst recycling. nih.gov |

| Schrock Molybdenum | Alkylidene ligands | Highly active, particularly effective in asymmetric RCM, but sensitive to air and moisture. beilstein-journals.org |

7 Anodic Oxidation of Carbamates for Regio- and Stereoselective Functionalization

Anodic oxidation, a form of electroorganic synthesis, provides a powerful method for the functionalization of N-heterocycles. acs.org The electrochemical oxidation of N-alkoxycarbonyl-protected piperidines (carbamates) generates an N-acyliminium ion intermediate. scilit.comacs.org These highly electrophilic species can be trapped by various nucleophiles, allowing for the regio- and stereoselective introduction of substituents at the α-position to the nitrogen atom. nih.gov

This method avoids the use of chemical oxidants and offers a clean and efficient route to functionalized piperidines. beilstein-journals.org The reaction is typically carried out in an undivided cell using a platinum or carbon anode. The choice of solvent and supporting electrolyte is crucial for the reaction's success. For example, using methanol (B129727) as the solvent allows for the introduction of a methoxy (B1213986) group. This technique has been successfully applied in the synthesis of optically active piperidine and pyrrolidine (B122466) alkaloids starting from readily available amino acids like L-lysine. scilit.comacs.org The C-H bond functionalization achieved through this electrochemical approach is a highly efficient strategy for elaborating the piperidine core structure. researchgate.net

8 Hydroboration-Oxidation in Stereocontrolled Synthesis

The hydroboration-oxidation reaction is a two-step process that achieves the anti-Markovnikov hydration of an alkene. wikipedia.orglibretexts.org This reaction is renowned for its high degree of regio- and stereospecificity, making it an invaluable tool in stereocontrolled synthesis. The first step involves the addition of a borane (B79455) reagent (such as BH₃-THF) across the double bond. This addition is a syn-selective process, meaning the boron and the hydrogen atom add to the same face of the alkene. libretexts.orgmasterorganicchemistry.com Steric factors typically direct the boron atom to attach to the less substituted carbon of the double bond. masterorganicchemistry.com

In the second step, the resulting trialkylborane intermediate is oxidized, usually with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). wikipedia.org The oxidation proceeds with retention of configuration, meaning the hydroxyl group replaces the boron atom at the exact same stereochemical position. masterorganicchemistry.com This predictable stereochemical outcome is crucial for establishing specific stereocenters in complex molecules. In a synthesis of an epimer of pseudoconhydrine, stereoselective dihydroxylation was used to introduce the necessary oxygenation, with the stereoselectivity being rationalized by lipophilic and electrostatic effects. nih.gov This highlights how reactions like hydroboration-oxidation can be pivotal in controlling the stereochemistry of hydroxyl groups on the piperidine ring. ntu.edu.sg

| Feature | Description | Outcome |

| Regioselectivity | The boron atom adds to the less sterically hindered carbon of the C=C double bond. | Results in an "anti-Markovnikov" product, where the hydroxyl group is on the less substituted carbon. wikipedia.org |

| Stereospecificity | The addition of the H and B atoms across the double bond is syn (to the same face). | The H and OH groups are added in a syn fashion relative to each other. libretexts.org |

| Configuration | The oxidation step occurs with retention of the stereochemistry at the carbon-boron bond. | The resulting alcohol has a predictable stereochemistry based on the initial hydroboration step. masterorganicchemistry.com |

9 Regio- and Stereoselective Aziridine Ring Opening

The ring-opening of activated aziridines serves as a powerful and versatile strategy for the synthesis of functionalized amines and, through subsequent cyclization, nitrogen heterocycles like piperidines. acs.org Aziridines, as strained three-membered rings, are susceptible to nucleophilic attack, which opens the ring to relieve strain. researchgate.net The regioselectivity of this ring-opening—whether the nucleophile attacks the C2 or C3 position—can be controlled by the nature of the substituents on the aziridine ring and the reaction conditions. nih.govfrontiersin.org

In a recent approach to congeners of pseudoconhydrine, a chiral (2R)-aziridine-2-carboxylate was used as the starting material. researchgate.netnih.govfrontiersin.org The regioselectivity of the ring-opening was dictated by a functional group on the C2 alkyl substituent. When the substituent contained a γ-ketone, nucleophilic attack by water (in the presence of trifluoroacetic acid) occurred at the C2 position. The resulting amino alcohol intermediate could then be cyclized to form the piperidine core. nih.govfrontiersin.orgnih.gov Conversely, if the γ-position of the side chain contained a silylated hydroxyl group, the ring-opening occurred at the unsubstituted C3 position. nih.govnih.gov This tunable regioselectivity provides a sophisticated method for constructing substituted piperidine alkaloids with precise control over the substituent placement. nih.gov

Synthesis of Pseudoconhydrine Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of N-methylated piperidines, such as N-methylpseudoconhydrine, can be achieved through various established methods. A common laboratory-scale strategy is the Eschweiler-Clarke reaction, which involves treating the secondary amine (pseudoconhydrine) with formaldehyde (B43269) and formic acid. This process introduces a methyl group onto the nitrogen atom via reductive amination.

Alternatively, direct N-alkylation can be performed using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base to neutralize the hydrogen halide byproduct. Another approach involves the reductive amination of the corresponding aldehyde or ketone precursor if synthesizing the ring structure concurrently. For instance, a synthetic route to N-methylpiperidine involved the reductive deamination of a precursor, highlighting a potential side reaction to be controlled in such syntheses. mdpi.com A more controlled, multi-step synthesis of N-methylcadaverine (a linear precursor to N-methylpiperidine) was developed to avoid undesired cyclization and side reactions, which involved reducing a nitrile to a primary amine followed by debenzylation. mdpi.com

The synthesis of epi-pseudoconhydrine, the (3R,6S)-diastereomer of pseudoconhydrine, has been accomplished with a high degree of diastereoselectivity. aurigeneservices.com The synthetic route, starting from (S)-epichlorohydrin, allows for the controlled formation of the stereocenters. The key cascade reaction involving debenzylation, cyclization, and reductive amination under hydrogenation conditions is instrumental in establishing the final stereochemistry. aurigeneservices.com The steric bulk of protecting groups on the intermediates plays a crucial role in directing the stereochemical outcome of the hydrogenation step, leading to high diastereomeric excess for epi-pseudoconhydrine. aurigeneservices.com

In cases where diastereomeric mixtures are formed, separation is necessary. Common laboratory techniques include column chromatography and fractional crystallization. For more challenging separations, advanced techniques such as crystallization-induced diastereomer transformation (CIDT) can be employed. This method involves the crystallization of one diastereomer from a solution while the other diastereomer is epimerized in the solution phase, thereby converting it into the desired, less soluble diastereomer, ultimately allowing for a theoretical yield of up to 100%. rsc.org

Pseudoconhydrine is a 2,5-disubstituted piperidine. The development of synthetic routes to access these and related structures, such as 3,6-disubstituted piperidines, is a significant area of organic synthesis.

2,5-Disubstituted Piperidines:

Intramolecular aza-Michael Reactions: Organocatalytic intramolecular aza-Michael reactions provide an effective method for the enantioselective synthesis of protected 2,5-disubstituted piperidines. mdpi.comnih.gov This approach uses a quinoline organocatalyst and a cocatalyst like trifluoroacetic acid to afford the desired products in good yields. mdpi.comnih.gov

Rational Design and Synthesis: Specific isomers of 2,5-disubstituted piperidines have been rationally designed and synthesized to explore their biological activities, such as their interaction with the dopamine (B1211576) transporter. nih.gov

3,6-Disubstituted Piperidines:

Cascade Reductive Aminative Cyclization: The synthesis of (3R,6S)-epi-pseudoconhydrine and (3R,6R)-pseudoconhydrine serves as a prime example of synthesizing 3,6-disubstituted piperidines (when considering the linear precursor before cyclization). aurigeneservices.com This method provides high diastereoselectivity controlled by the existing stereocenter from the starting material. aurigeneservices.com

| Substitution Pattern | Methodology | Key Features | Reference |

|---|---|---|---|

| 2,5-Disubstituted | Organocatalytic Intramolecular aza-Michael Reaction | Enantioselective; uses quinoline-based organocatalysts. | mdpi.comnih.gov |

| 3,6-Disubstituted | Cascade Reductive Aminative Cyclization | Diastereoselective; relies on chiral pool starting materials. | aurigeneservices.com |

| 2,5-Disubstituted | Rational Design from Piperidine Analogues | Targets specific cis/trans isomers for biological evaluation. | nih.gov |

Development of Novel Methodologies for Enantioselective Piperidine Synthesis

The piperidine scaffold is a crucial component in many pharmaceuticals and natural products, driving the development of new, efficient, and enantioselective synthetic methodologies.

Rhodium-Catalyzed Asymmetric Carbometalation: A novel cross-coupling approach enables the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and sp2-hybridized boronic acids. snnu.edu.cnacs.org The key step is a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine (B1217469) derivative, which provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cnacs.orgorganic-chemistry.org A subsequent reduction furnishes the final piperidine product. snnu.edu.cnacs.org This strategy has broad functional group tolerance and is scalable. snnu.edu.cnacs.org

Copper-Catalyzed Enantioselective Borylation: Another approach involves the dearomatization of pyridines followed by a Cu(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of the resulting 1,2-dihydropyridines. acs.org This method provides access to chiral 3-boryl-tetrahydropyridines, which are versatile intermediates for the synthesis of optically active piperidines bearing a C-3 stereocenter. acs.org

Organocatalytic Desymmetrization: An organocatalytic desymmetrizing intramolecular aza-Michael reaction has been developed for synthesizing 2,5,5-trisubstituted piperidines that contain a quaternary stereocenter. rsc.org This process utilizes vinyl sulfonamides as a nucleophilic nitrogen source and achieves excellent enantioselectivity with moderate to good diastereoselectivity. rsc.org

| Methodology | Catalyst/Reagent | Key Transformation | Type of Piperidine Synthesized | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rhodium complex with chiral ligand (e.g., (S)-Segphos) | Carbometalation of a dihydropyridine | Enantioenriched 3-substituted | snnu.edu.cnacs.orgorganic-chemistry.org |

| Enantioselective Protoborylation | Copper(I) complex with chiral phosphine ligand | Borylcupration of a 1,2-dihydropyridine | Enantioenriched 3-boryl-tetrahydropyridines | acs.org |

| Organocatalytic Intramolecular aza-Michael Reaction | Chiral amine organocatalyst | Desymmetrizing cyclization | 2,5,5-Trisubstituted with quaternary center | rsc.org |

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination

While specific crystallographic data for Pseudoconhydrine (B1209237) hydrochloride is not widely available in published literature, the principles of the technique confirm its utility. The analysis would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be resolved.

For Pseudoconhydrine hydrochloride, this analysis would confirm the piperidine (B6355638) ring's conformation (likely a chair conformation), the relative stereochemistry of the hydroxyl group at C-3 and the propyl group at C-6, and the ionic interaction between the protonated nitrogen atom and the chloride ion. Furthermore, by using anomalous dispersion effects, the technique can unambiguously determine the absolute stereochemistry, which is reported as (3R,6R). ncats.io This non-destructive technique remains the gold standard for solid-state structural elucidation in chemistry. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

In the ¹H NMR spectrum of this compound, each unique proton in the molecule gives rise to a signal with a specific chemical shift, integration, and multiplicity. Based on the structure, the spectrum would exhibit characteristic signals for the propyl group (a triplet for the terminal methyl group and two multiplets for the methylene (B1212753) groups), the protons of the piperidine ring, and the methine protons at the stereocenters (C-3 and C-6). The proton attached to the oxygen (hydroxyl group) and the proton on the nitrogen (ammonium group) may appear as broad singlets and their chemical shifts can be dependent on the solvent and concentration. The coupling constants (J-values) between adjacent protons would provide critical information about the dihedral angles and thus the relative stereochemistry of the substituents on the piperidine ring.

| Proton Assignment (Predicted) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH-OH | ~3.5 - 4.0 | Multiplet |

| -CH-CH₂CH₂CH₃ | ~2.8 - 3.2 | Multiplet |

| Piperidine Ring Protons | ~1.2 - 3.5 | Multiplets |

| -CH₂- (propyl) | ~1.3 - 1.6 | Multiplets |

| -CH₃ (propyl) | ~0.9 | Triplet |

| N-H | Variable (broad) | Singlet |

| O-H | Variable (broad) | Singlet |

| Note: This table represents predicted values based on the known structure; actual experimental values may vary. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, which has 8 carbon atoms, one would expect to see 8 distinct signals, assuming no accidental magnetic equivalence. The chemical shifts of these signals would correspond to the different types of carbon atoms present. The carbons bonded to the electronegative nitrogen and oxygen atoms (C-3, C-2, and C-6) would appear at lower field (higher ppm values) compared to the other aliphatic carbons of the piperidine ring and the propyl chain.

| Carbon Assignment (Predicted) | Predicted Chemical Shift (δ, ppm) |

| C-3 (CH-OH) | ~65 - 75 |

| C-6 (CH-propyl) | ~55 - 65 |

| C-2, C-5 (Piperidine) | ~40 - 50 |

| C-4 (Piperidine) | ~20 - 30 |

| C-1' (Propyl) | ~30 - 40 |

| C-2' (Propyl) | ~15 - 25 |

| C-3' (Propyl) | ~10 - 15 |

| Note: This table represents predicted values based on the known structure; actual experimental values may vary. |

To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, advanced 2D NMR experiments are essential. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the mapping of the spin systems within the piperidine ring and the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the assignment of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key technique for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY correlations between the protons on C-3 and C-6 could confirm their relative orientation (i.e., whether they are on the same or opposite sides of the piperidine ring).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The presence of a secondary ammonium (B1175870) salt would give rise to N-H stretching bands, typically appearing in the 2800-2400 cm⁻¹ range. Aliphatic C-H stretching vibrations from the piperidine ring and propyl group would be observed as sharp peaks between 3000 and 2850 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals corresponding to C-O, C-N, and C-C stretching and bending vibrations, which are unique to the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3400 - 3200 (Broad) | Stretch |

| N-H (Ammonium Salt) | 2800 - 2400 (Broad) | Stretch |

| C-H (Aliphatic) | 3000 - 2850 (Sharp) | Stretch |

| C-O | 1260 - 1000 | Stretch |

| C-N | 1250 - 1020 | Stretch |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition (e.g., HRMS-ESI)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.govnih.gov Using a soft ionization technique like Electrospray Ionization (ESI), this compound would be observed as the protonated free base, [C₈H₁₇NO + H]⁺.

The molecular formula of the free base is C₈H₁₇NO. The calculated exact mass of the protonated molecule is 144.1383 Da. HRMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous confirmation of the elemental formula C₈H₁₈NO⁺. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular identity of the substance. mdpi.com

| Parameter | Value |

| Molecular Formula (Free Base) | C₈H₁₇NO |

| Ion Observed (ESI+) | [M+H]⁺ |

| Nominal Mass of [M+H]⁺ | 144 Da |

| Calculated Exact Mass of [M+H]⁺ | 144.1383 Da |

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a fundamental property of chiral molecules, referring to their ability to rotate the plane of plane-polarized light. This phenomenon, known as optical activity, is a direct consequence of the three-dimensional arrangement of atoms in a molecule that is non-superimposable on its mirror image. Each enantiomer of a chiral compound rotates the plane of polarized light by an equal magnitude but in opposite directions. The direction of rotation is denoted by a positive (+) or dextrorotatory sign for clockwise rotation and a negative (-) or levorotatory sign for counter-clockwise rotation.

The measurement of optical rotation is a well-established technique for the assessment of chiral purity. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined experimental conditions (temperature, wavelength of light, solvent, and concentration). For a sample containing a mixture of enantiomers, the observed optical rotation will be proportional to the enantiomeric excess (ee), which is the difference in the mole fractions of the two enantiomers. A racemic mixture, which contains equal amounts of both enantiomers, will exhibit no optical rotation as the rotations of the individual enantiomers cancel each other out.

In the context of this compound, which possesses chiral centers, optical rotation measurements are a valuable tool for determining its stereochemical integrity. The naturally occurring and synthetically prepared forms of pseudoconhydrine can be characterized by their specific rotation. For instance, the specific rotation of (+)-pseudoconhydrine has been reported as [α]D20 +11° (c = 10 in alcohol) drugfuture.com. This value serves as a benchmark for the enantiomerically pure compound.

By measuring the optical rotation of a sample of this compound and comparing it to the specific rotation of the pure enantiomer, the chiral purity can be quantified. Any deviation from the established specific rotation value would indicate the presence of the other enantiomer, allowing for the calculation of the enantiomeric excess. This method, while traditional, remains a rapid and non-destructive technique for the quality control and characterization of chiral compounds like this compound.

Table 1: Physicochemical Properties of Pseudoconhydrine and its Hydrochloride Salt

| Property | Pseudoconhydrine | This compound |

| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO·HCl |

| Molecular Weight | 143.23 g/mol | 179.69 g/mol |

| Melting Point | 106 °C | 213 °C |

| Specific Rotation | [α]D20 +11° (c = 10 in alcohol) drugfuture.com | Not specified in the provided search results. |

| Appearance | Hygroscopic needles | Crystals |

| Solubility | Soluble in water and most organic solvents. | Freely soluble in water, sparingly soluble in alcohol and acetone. |

Molecular Pharmacology and Biological Interactions Excluding Clinical/safety Data

Interactions with the Cholinergic System

The cholinergic system, a crucial component of the nervous system, utilizes the neurotransmitter acetylcholine (B1216132) to regulate a wide array of physiological functions. These include muscle contraction, heart rate, digestion, and cognitive processes. Cholinergic agents can act as agonists, mimicking acetylcholine, or as antagonists, blocking its effects at nicotinic and muscarinic receptors.

Mechanistic Basis as a Cholinergic Agent

There is a lack of direct scientific evidence to definitively characterize the mechanistic basis of pseudoconhydrine (B1209237) hydrochloride as a cholinergic agent. While other piperidine (B6355638) alkaloids from Conium maculatum, such as coniine, have been noted to interact with nicotinic acetylcholine receptors, specific studies on pseudoconhydrine hydrochloride's binding affinity, receptor subtype selectivity, and downstream signaling pathways are not available. nih.govnih.gov Therefore, any potential cholinergic activity remains speculative without dedicated research.

In Vitro Characterization of Cholinergic Activity

No in vitro studies characterizing the cholinergic activity of this compound have been identified in the reviewed scientific literature. Such studies would be essential to determine its potential effects on cholinergic receptors or enzymes like acetylcholinesterase.

Effects on Cardiovascular System at a Molecular Level

The cardiovascular system is intricately regulated by various molecular pathways that control heart rate, cardiac contractility, and vascular tone. While poisoning with Conium maculatum has been associated with cardiovascular effects, the specific molecular actions of this compound on these systems have not been elucidated. nih.gov

Regulation of Blood Pressure through Molecular Pathways

There is no available research detailing the specific molecular pathways through which this compound might regulate blood pressure. Understanding such mechanisms would require studies investigating its effects on adrenergic receptors, ion channels, and other signaling molecules involved in cardiovascular control.

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking are powerful tools in modern drug discovery and molecular pharmacology. These in silico methods predict how a small molecule, or ligand, might bind to a macromolecular target, such as a protein receptor. This is achieved by simulating the interaction at an atomic level, providing insights into the binding affinity and mode of interaction. These predictions can guide further experimental research.

In Silico Prediction of Binding Modes and Molecular Interactions (General applicability to small molecules)

Molecular docking simulations for small molecules generally involve the following steps:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained, often from crystallographic or NMR data.

Preparation of the Ligand: The small molecule's 3D structure is generated and optimized.

Docking Simulation: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring: A scoring function estimates the binding affinity for each pose, and the poses are ranked.

Despite the utility of these methods, no specific molecular docking studies for this compound have been published. Such research would be valuable in predicting its potential biological targets and understanding its structure-activity relationships.

Structure-Activity Relationship (SAR) Investigations through Computational Modeling

As of the current body of scientific literature, there are no specific computational modeling studies, such as molecular docking, molecular dynamics, or quantitative structure-activity relationship (QSAR) analyses, that have been published for this compound. Therefore, a detailed discussion and data tables related to its structure-activity relationship derived from computational methods cannot be presented.

Advanced Analytical Methodologies in Research and Quality Control

Chromatographic Techniques for Analysis of Alkaloids

Chromatography is a cornerstone for the separation and analysis of alkaloids from complex mixtures, such as plant extracts. nih.gov The choice of technique depends on the analyte's properties and the analytical objective, whether it is qualitative identification, purity assessment, or quantitative determination. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of alkaloids due to its efficiency and versatility. thaiscience.inforesearchgate.net For compounds like Pseudoconhydrine (B1209237) hydrochloride, reversed-phase HPLC is a common approach. This method utilizes a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a buffered aqueous solution mixed with an organic solvent such as methanol (B129727) or acetonitrile. nih.govkoreascience.kr

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. aga-analytical.com.pl Detection is frequently achieved using a UV detector, as many alkaloids exhibit UV absorption. nih.gov Method development involves optimizing parameters like the mobile phase composition, pH, column type, and flow rate to achieve adequate separation of the target alkaloid from impurities and other related compounds. researchgate.net For instance, an HPLC method for the simultaneous determination of pseudoephedrine hydrochloride and other active ingredients used a C18 column with a mobile phase of methanol, acetate (B1210297) buffer, and acetonitrile, achieving analysis in under four minutes. nih.gov The reliability and reproducibility of HPLC make it suitable for routine quality control and purity assessment. nih.govnih.gov

Table 1: Example HPLC Parameters for Analysis of Related Amine Compounds

| Parameter | Condition 1 sigmaaldrich.com | Condition 2 sigmaaldrich.com | Condition 3 nih.gov |

|---|---|---|---|

| Column | Purospher® STAR RP-18e (250 x 4.6 mm, 5 µm) | Discovery® HS C18 (25 cm x 4.6 mm, 5 µm) | C18 column (250mm x 4.0mm) |

| Mobile Phase | Methanol: 10 mM KH2PO4 (pH 2.3) (11:89, v/v) | Methanol: 10 mM KH2PO4 (pH 2.3) (11:89, v/v) | Methanol: Acetate buffer: Acetonitrile (85:5:10, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |

| Detection | UV at 210 nm | UV at 210 nm | UV Detection |

| Temperature | 30 °C | 30 °C | Not Specified |

Gas Chromatography (GC) is particularly suitable for volatile and thermally stable compounds. researchgate.net The piperidine (B6355638) alkaloids found in Conium maculatum, such as coniine and its relatives, are known for their volatility, making GC a viable analytical option. acs.orgnih.gov In GC, compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities based on both the retention time and the mass spectrum of the compound. researchgate.netnmslabs.com The mass spectrum provides a molecular fingerprint that can be used to confirm the structure of the analyte. semanticscholar.org Full-scan GC/MS can be used for initial screening, while selected-ion monitoring (SIM) GC/MS offers higher sensitivity for quantitative analysis of specific target alkaloids like coniine in biological samples. nmslabs.com This approach has been successfully used in forensic toxicology to quantify coniine in postmortem blood and gastric content. nmslabs.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in analytical sensitivity and specificity, making it ideal for analyzing complex mixtures containing trace amounts of alkaloids. mdpi.comwaters.com UPLC utilizes columns with smaller particle sizes, resulting in higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. waters.com

The coupling of UPLC with tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection. austinpublishinggroup.com The MS/MS system operates by selecting a specific parent ion (corresponding to the molecular weight of the target alkaloid), fragmenting it, and then detecting specific daughter ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, enabling accurate quantification at very low levels (µg/kg or lower). mdpi.comwaters.com This method is particularly valuable for the analysis of alkaloids in challenging matrices such as food, honey, and biological tissues. nmslabs.commdpi.com For instance, a UPLC-MS/MS method was developed for the detection of 24 pyrrolizidine (B1209537) alkaloids in tea, honey, and milk, demonstrating excellent sensitivity with limits of detection in the range of 0.015–0.75 μg/kg. mdpi.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and separation of alkaloids. plantsjournal.comlibretexts.org It serves as a valuable tool for preliminary screening of plant extracts, monitoring reaction progress, and determining the purity of compounds. nih.govlibretexts.org

In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a flat support like a glass or aluminum plate. aga-analytical.com.pl The sample is spotted onto the plate, which is then placed in a chamber with a suitable mobile phase. The separation occurs as the mobile phase ascends the plate, and different compounds travel at different rates depending on their affinity for the stationary and mobile phases. libretexts.org After development, the separated spots are visualized, often using a universal visualizing agent like Dragendorff's reagent, which produces colored spots with nitrogen-containing compounds like alkaloids. researchgate.netillinois.edu The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and compared with a standard for identification. plantsjournal.comlibretexts.org An efficient TLC method for the analysis of γ-coniceine and coniine in Conium maculatum foliage has been reported, demonstrating its utility in analyzing related piperidine alkaloids. researchgate.netnih.gov

Table 2: TLC Systems for Analysis of Conium Alkaloids plantsjournal.com

| Plant Part | Mobile Phase System | Observed Rf Value (Coniine) | Standard Rf Value |

|---|---|---|---|

| Hemlock Leaves | Ethyl acetate: Methanol: Water (50:10:40) | 0.97 | 0.9 |

| Hemlock Flowers | Glacial acetic acid: Acetone (10:90) | 0.42 | Not specified |

Spectrophotometric Methods for Quantitative Determination (General applicability to alkaloids)

Spectrophotometric methods provide a simple and rapid approach for the quantitative determination of total alkaloids in a sample. oup.comscialert.net These methods are typically based on the reaction of the alkaloid with a specific reagent to form a colored complex, the absorbance of which can be measured with a spectrophotometer. thaiscience.infophytojournal.com

One common method involves the reaction of alkaloids with bromocresol green (BCG). thaiscience.info At an acidic pH (around 4.7), the alkaloid-BCG complex forms, which can be extracted into an organic solvent like chloroform (B151607). scialert.netphytojournal.com The absorbance of this yellow-colored complex is then measured, and the concentration of the alkaloids is determined by comparing it to a calibration curve prepared with a standard alkaloid like atropine. thaiscience.info Another method uses Dragendorff's reagent, where alkaloids are precipitated, and the amount of bismuth in the complex is subsequently quantified spectrophotometrically after reaction with thiourea, which forms a yellow complex. oup.com These methods are advantageous for their simplicity and cost-effectiveness, making them suitable for routine analysis where the determination of total alkaloid content is sufficient. thaiscience.infooup.com

Table 3: Comparison of Spectrophotometric Reagents for Alkaloid Determination

| Reagent | Principle | Wavelength (λmax) | Reference |

|---|---|---|---|

| Bromocresol Green (BCG) | Forms a yellow complex with alkaloids at pH 4.7, extracted into chloroform. | Not Specified | thaiscience.infoscialert.netphytojournal.com |

| Dragendorff's Reagent | Precipitates alkaloids; bismuth in the complex is then quantified with thiourea. | 435 nm | oup.com |

| Tropaeolin 'OO' | Forms a charge transfer complex, which reacts with an acid reagent to form a purple chromogen. | 545 nm | asianpubs.org |

Electroanalytical Techniques (e.g., Potentiometric Sensors for related compounds, general applicability)

Electroanalytical techniques offer an alternative for the detection and quantification of alkaloids, characterized by high sensitivity, rapid response, and affordability. researchgate.net These methods measure electrical properties like potential or current that arise from electrochemical reactions involving the analyte. u-szeged.hu

Potentiometric sensors, a type of ion-selective electrode, are a notable example. These sensors work by generating a potential across a selective membrane when it interacts with the target ion (in this case, the protonated alkaloid). u-szeged.hu This potential difference is proportional to the concentration of the analyte in the solution. The development of these sensors often involves incorporating specific ion-exchangers or molecularly imprinted polymers (MIPs) into the membrane to achieve selectivity for the target alkaloid or a class of alkaloids. researchgate.net While highly developed for some alkaloids, the general applicability to a wide range of compounds, including Pseudoconhydrine hydrochloride, continues to be an area of research. Other electrochemical techniques like voltammetry can also be applied for quantitative analysis, offering ease of use and the potential for on-site analysis. researchgate.net

Comparative Chemical Biology and Future Research Directions

Structural and Biosynthetic Relationship to Other Conium Alkaloids (e.g., coniine, conhydrine)

Pseudoconhydrine (B1209237) is a member of the piperidine (B6355638) alkaloid family found in poison hemlock (Conium maculatum). wikipedia.org Structurally, it shares the core 2-propylpiperidine (B147437) skeleton with coniine and is an isomer of conhydrine (B1201746). nih.gov The key structural distinction lies in the position of the hydroxyl group on the piperidine ring; pseudoconhydrine has a hydroxyl group at the C-5 position. nih.gov

The biosynthesis of these alkaloids originates from a polyketide pathway, rather than the more common lysine-derived pathway for many other piperidine alkaloids. nih.govmdpi.com The process begins with the formation of a carbon backbone from butyryl-CoA and two malonyl-CoA units, catalyzed by a polyketide synthase. nih.govresearchgate.net A subsequent transamination reaction incorporates nitrogen from L-alanine, which is followed by a non-enzymatic cyclization to yield γ-coniceine, the first key alkaloid intermediate in the pathway. nih.govnih.gov

Both pseudoconhydrine and its related alkaloids, coniine and conhydrine, are derived from this common precursor, γ-coniceine. nih.govnih.gov While the reduction of γ-coniceine by an NADPH-dependent reductase leads to the formation of coniine, the specific enzymatic steps leading to the hydroxylation that forms conhydrine and pseudoconhydrine are less defined but are understood to originate from this same intermediate. nih.govresearchgate.net In some American strains of C. maculatum, pseudoconhydrine can be a major alkaloid component, highlighting variations in the plant's metabolic pathways. nih.gov

Table 1: Comparison of Major Conium Alkaloids

| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Core Structure | Key Functional Group |

| Coniine | C₈H₁₇N | 127.23 | 2-Propylpiperidine | None |

| Conhydrine | C₈H₁₇NO | 143.23 | 2-Propylpiperidine | Hydroxyl (-OH) |

| Pseudoconhydrine | C₈H₁₇NO | 143.23 | 2-Propylpiperidine | Hydroxyl (-OH) at C-5 |

| γ-Coniceine | C₈H₁₅N | 125.21 | Tetrahydropyridine | Imine (C=N) |

Comparison of Synthetic Efficiencies and Stereocontrol in Piperidine Alkaloid Synthesis

The synthesis of piperidine alkaloids, including pseudoconhydrine, presents significant challenges in achieving high efficiency and precise stereocontrol due to the presence of multiple chiral centers. Various synthetic strategies have been developed for these compounds.

For pseudoconhydrine, one approach utilizes a tandem hydroformylation-condensation reaction to construct the six-membered ring, followed by a stereoselective dihydroxylation to introduce the necessary oxygenation. nih.gov The stereoselectivity of this dihydroxylation step is influenced by both lipophilic and electrostatic effects. nih.gov Other syntheses of 2-substituted piperidines like coniine and pseudoconhydrine have also been developed, focusing on asymmetric synthesis to yield specific enantiomers. acs.org

In comparison, the synthesis of coniine, being the first alkaloid to be chemically synthesized by Albert Ladenburg in 1886, has a long history. wikipedia.org Early methods involved the reduction of 2-propenylpyridine. wikipedia.org Modern methods offer much greater stereoselectivity, such as palladium-catalyzed 1,3-chirality transfer reactions that can convert a single enantiomer of an allyl alcohol into the desired (S)- or (R)-enantiomer of coniine. wikipedia.org

Pseudoconhydrine as a Scaffold for Rational Design of Novel Chemical Entities

Rational drug design leverages the known structure of a biologically active molecule to create new compounds with improved properties. nih.gov Pseudoconhydrine, with its defined stereochemistry and functional groups, represents a valuable scaffold for this purpose. The piperidine ring is a common motif in pharmaceuticals, and the hydroxyl group and propyl side chain of pseudoconhydrine offer key points for chemical modification. nih.govresearchgate.net